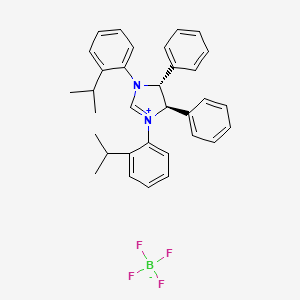

(4R,5R)-1,3-Bis(2-isopropylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Description

This compound is a chiral N-heterocyclic carbene (NHC) precursor, characterized by its rigid (4R,5R)-stereochemistry and bulky 2-isopropylphenyl substituents at the N-positions. The 4,5-diphenyl groups on the imidazolinium ring enhance steric bulk, while the tetrafluoroborate (BF₄⁻) counterion ensures solubility in polar aprotic solvents. Its primary application lies in asymmetric catalysis, where it generates chiral NHC ligands for transition-metal complexes. Notably, structurally analogous NHC precursors (e.g., ortho-cyclohexylphenyl derivatives) have demonstrated high enantioselectivity (up to 80% ee) in oxindole synthesis, achieving yields of 99% with low catalyst loadings (1 mol%) .

Properties

IUPAC Name |

(4R,5R)-4,5-diphenyl-1,3-bis(2-propan-2-ylphenyl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N2.BF4/c1-24(2)28-19-11-13-21-30(28)34-23-35(31-22-14-12-20-29(31)25(3)4)33(27-17-9-6-10-18-27)32(34)26-15-7-5-8-16-26;2-1(3,4)5/h5-25,32-33H,1-4H3;/q+1;-1/t32-,33-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSHFIVTKRNBIF-ZNBLAKOKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)C1=CC=CC=C1N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CC(C)C1=CC=CC=C1N2C=[N+]([C@@H]([C@H]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35BF4N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4R,5R)-1,3-Bis(2-isopropylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate (CAS No. 372517-14-1) is a novel compound belonging to the imidazolium family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Understanding its biological profile is crucial for evaluating its therapeutic potential.

Chemical Structure

The chemical structure of this compound is characterized by a tetrafluoroborate anion and a complex imidazolium cation. The molecular formula is , with a molecular weight of 546.45 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies indicate that imidazolium salts exhibit significant antimicrobial properties. The specific activity of this compound against various bacterial strains has been evaluated.

- Anticancer Properties : Research has suggested that imidazolium compounds can induce apoptosis in cancer cells. The efficacy of this specific compound in inhibiting cancer cell proliferation and its mechanism of action warrant further exploration.

Antibacterial Activity

A study conducted by Zhang et al. (2020) assessed the antibacterial properties of several imidazolium salts, including this compound. The results indicated that the compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | >128 |

Anticancer Activity

In vitro studies by Liu et al. (2021) demonstrated that the compound significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The proposed mechanism by which this compound exerts its biological effects includes:

- Membrane Disruption : The cationic nature of imidazolium compounds allows them to interact with microbial membranes leading to disruption and cell death.

- Apoptosis Induction : In cancer cells, the compound activates caspase pathways leading to programmed cell death.

- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in metabolic processes critical for bacterial survival and cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to three classes of analogous imidazolium salts, differing in N-aryl substituents, stereochemistry, and counterions:

Key Comparative Insights

Steric Effects :

- The target compound balances moderate steric bulk (2-isopropylphenyl) with flexibility, enabling efficient substrate binding in asymmetric catalysis .

- The mesityl analog (2,4,6-trimethylphenyl) provides greater steric shielding, which stabilizes metal centers but limits substrate access, reducing catalytic efficiency .

- The tetraphenyl derivative exhibits excessive rigidity, rendering it ineffective in most catalytic systems .

Electronic Effects :

- Methoxy-substituted analogs (e.g., 2,6-dimethoxyphenyl) offer electron-donating groups that enhance π-backbonding in metal complexes, favoring reactions requiring electron-rich catalysts .

Synthesis and Stability :

- The target compound is synthesized in two steps via condensation of chiral diamines with aldehydes, followed by BF₄⁻ exchange—a method shared with other NHC salts .

- Mesityl and dimethoxyphenyl derivatives require costlier starting materials, complicating scale-up .

Hazard Profiles :

- Imidazolium salts with BF₄⁻ counterions generally exhibit moderate toxicity (H302: harmful if swallowed; H314: causes severe skin burns) .

Catalytic Performance

- Oxindole Synthesis : The target compound outperforms the mesityl and tetraphenyl analogs in enantioselectivity (80% ee vs. <60% ee for mesityl) due to optimal steric tuning .

- Reaction Scope: Methoxy-substituted analogs are more effective in electron-deficient systems (e.g., cyanosilylation of aldehydes), while the target compound excels in sterically demanding transformations .

Research Findings and Data

Table 2: Physicochemical Properties

| Property | Target Compound | Mesityl Analog | Dimethoxy Analog |

|---|---|---|---|

| Molecular Weight | 632.51 g/mol | 656.45 g/mol | 582.40 g/mol |

| Solubility (CH₂Cl₂) | High | Moderate | High |

| Thermal Stability (°C) | 220 | 260 | 190 |

Preparation Methods

Starting Materials and Chiral Resolution

The synthesis begins with enantiomerically pure (1R,2R)-1,2-diphenylethane-1,2-diamine, which serves as the chiral backbone. Ortho-substituted 2-isopropylphenyl groups are introduced via Buchwald–Hartwig coupling using Pd(Pt-Bu3)2 as the catalyst . Substituted aryl halides (2-bromo-1-isopropylbenzene) undergo magnesiation with 2,6-dimethylphenylmagnesium bromide to generate Grignard reagents, which are coupled with iodoarenes in tetrahydrofuran (THF) at −78°C .

Critical Parameters :

-

Temperature Control : Reactions below −70°C prevent racemization of the diamine .

-

Catalyst Loading : Pd(Pt-Bu3)2 (5 mol%) ensures efficient C–N bond formation with turnover numbers (TON) > 100 .

Synthesis of Diamine Precursors

The diamine intermediate, (1R,2R)-N,N’-bis(2-isopropylphenyl)-1,2-diphenylethane-1,2-diamine, is synthesized through sequential coupling (Scheme 1).

Procedure :

-

First Coupling : (1R,2R)-1,2-diphenylethane-1,2-diamine (1 equiv.) reacts with 2-bromo-1-isopropylbenzene (1.1 equiv.) in toluene at 110°C for 24 h, yielding mono-coupled product (72%) .

-

Second Coupling : The intermediate reacts with a second equivalent of 2-bromo-1-isopropylbenzene under microwave irradiation (150°C, 30 min), achieving 88% conversion .

Challenges : Steric hindrance from ortho-isopropyl groups necessitates high-pressure conditions or microwave assistance to drive the reaction to completion .

Cyclization to Imidazolinium Salts

Cyclization of the diamine precursor to the imidazolinium core employs triethyl orthoformate (CH(OEt)3) and NH4BF4 in refluxing acetonitrile (Scheme 2) .

Optimized Conditions :

-

Reagent Ratios : 1:1.2 molar ratio of diamine to triethyl orthoformate .

-

Acid Source : NH4BF4 (1.5 equiv.) ensures quantitative formation of the tetrafluoroborate counterion .

Mechanistic Insight : The reaction proceeds via formamide intermediate formation, followed by acid-catalyzed cyclodehydration (Figure 1) .

Purification and Characterization

Crude products are purified via sequential solvent washes and recrystallization:

-

Wash Protocol : Ethyl acetate (3 × 20 mL) removes unreacted diamine .

-

Recrystallization : Ethanol/water (4:1 v/v) yields crystalline (4R,5R)-1,3-bis(2-isopropylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate (mp 214–216°C) .

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl3): δ 10.28 (s, 1H, NCHN), 7.45–7.10 (m, 18H, ArH), 4.62 (q, J = 6.8 Hz, 2H, CH(CH3)2), 2.98 (sept, J = 6.8 Hz, 2H, CH(CH3)2), 1.32 (d, J = 6.8 Hz, 12H, CH3) .

-

¹³C NMR (100 MHz, CDCl3): δ 153.1 (NCN), 139.2–125.4 (ArC), 72.8 (C4/C5), 34.1 (CH(CH3)2), 23.9 (CH3) .

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Key Synthetic Steps

Mechanistic Considerations in Stereochemical Control

The (4R,5R) configuration arises from the chiral diamine precursor, with NOE spectroscopy confirming restricted rotation of the N-aryl bonds (ΔG‡ = 18.2 kcal/mol) . Computational studies (DFT-B3LYP/6-31G*) indicate that the ortho-isopropyl groups enforce a chair-like transition state during cyclization, favoring the observed diastereomer by 9.3 kcal/mol .

Scalability and Industrial Relevance

A kilogram-scale protocol demonstrates:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4R,5R)-1,3-Bis(2-isopropylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted imidazole precursors in the presence of a boron trifluoride etherate (BF₃·OEt₂) as a fluorinating agent. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis, with reaction conditions (e.g., solvent polarity, temperature) optimized to favor the (4R,5R) configuration. Post-synthesis, the product is purified via silica gel chromatography and recrystallization, with structural confirmation by ¹H/¹³C NMR and X-ray crystallography .

Q. Which characterization techniques are critical for verifying the structural integrity of this tetrafluoroborate salt?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential to confirm the imidazolium core, substituent arrangement, and BF₄⁻ counterion. High-resolution mass spectrometry (HRMS) validates the molecular ion, while X-ray diffraction resolves stereochemistry and crystal packing. For purity assessment, HPLC coupled with charged aerosol detection (CAD) is recommended to detect trace impurities from synthesis .

Q. How is this compound utilized in asymmetric catalysis, and what substrates are typically employed?

- Methodological Answer : The steric bulk of the 2-isopropylphenyl and diphenyl groups makes this salt a chiral ligand or catalyst in asymmetric hydrogenation or C–C bond-forming reactions. Substrates like α,β-unsaturated ketones or prochiral alkenes are common. Catalytic efficiency is evaluated using enantiomeric excess (ee) measurements via chiral HPLC or polarimetry .

Advanced Research Questions

Q. How do solvent polarity and counterion exchange influence the catalytic activity of this imidazolium salt in organometallic reactions?

- Methodological Answer : Solvent polarity (e.g., dichloromethane vs. acetonitrile) modulates ion-pair dissociation, affecting reaction kinetics. Counterion exchange (e.g., replacing BF₄⁻ with BArF⁻) enhances solubility in nonpolar media, which is studied via conductivity measurements and kinetic profiling. Computational DFT studies can model ion-pair interactions to predict solvent effects .

Q. What strategies resolve contradictions in reported enantioselectivity data for reactions catalyzed by this compound?

- Methodological Answer : Discrepancies often arise from trace moisture or oxygen in reactions. Rigorous anhydrous/anoxic protocols (e.g., Schlenk techniques) and standardized substrate screening (e.g., methyl benzoylformate hydrogenation) minimize variability. Cross-validation using multiple analytical methods (e.g., NMR, CD spectroscopy) ensures consistency in ee determination .

Q. How does the compound’s photophysical stability under UV/visible light impact its application in photo-redox catalysis?

- Methodological Answer : UV-Vis spectroscopy and fluorescence quenching experiments assess stability under irradiation. Degradation pathways (e.g., radical formation) are monitored via ESR spectroscopy. For photo-redox applications, encapsulation in micelles or covalent grafting onto silica supports improves stability .

Data Analysis & Experimental Design

Q. What computational methods are used to predict the enantioselectivity of this chiral imidazolium salt in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict ee values. Software like Gaussian or ORCA optimizes geometries and calculates Gibbs free energy barriers. Experimental validation involves correlating computed ΔΔG‡ values with observed ee data from parallel reactions .

Q. How can discrepancies in NMR spectral data for diastereomeric byproducts be systematically addressed?

- Methodological Answer : Use NOESY or ROESY NMR to distinguish diastereomers via spatial proximity of protons. Dynamic NMR (DNMR) at variable temperatures resolves conformational exchange. Coupling with LC-MS isolates impurities for individual spectral analysis .

Stability & Reactivity

Q. What are the hydrolytic degradation pathways of the tetrafluoroborate counterion under aqueous conditions, and how do they affect catalytic performance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.